

Budesonide Impurity D: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *21-Dehydro Budesonide*

Cat. No.: *B1146664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, identification, and characterization of Budesonide Impurity D. Budesonide is a potent glucocorticoid steroid used in the management of asthma and other inflammatory conditions.^[1] The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.^[2] Budesonide Impurity D is a known related substance of Budesonide and is monitored during quality control processes.^{[1][3]}

Chemical Structure and Identification

Budesonide Impurity D is systematically identified as $16\alpha,17\text{-}[(1\text{RS})\text{-Butylidenebis}(\text{oxy})]\text{-}11\beta\text{-hydroxy-3,20-dioxopregna-1,4-dien-21-al}$.^{[4][5][6]} It is also known by the synonyms **21-Dehydro Budesonide** and **Budesonide Aldehyde Impurity**.^{[4][6][7]} The presence of an aldehyde group at the C-21 position instead of the primary alcohol found in Budesonide is the key structural difference.

The following diagram illustrates the chemical structure of Budesonide Impurity D:

Figure 1: Chemical Structure of Budesonide Impurity D

Physicochemical Properties

A summary of the key physicochemical properties of Budesonide Impurity D is presented in the table below. This information is crucial for the development of analytical methods and for

understanding the impurity's behavior.

Property	Value	Reference(s)
IUPAC Name	16 α ,17-[(1RS)-Butylidenebis(oxy)]-11 β -hydroxy-3,20-dioxopregna-1,4-dien-21-al	[4][5][6]
Synonyms	21-Dehydro Budesonide, Budesonide Aldehyde Impurity	[4][6][7]
CAS Number	85234-63-5	[4][7][8]
Molecular Formula	C ₂₅ H ₃₂ O ₆	[4][7]
Molecular Weight	428.52 g/mol	[4][7]
Appearance	White Powder	[8]

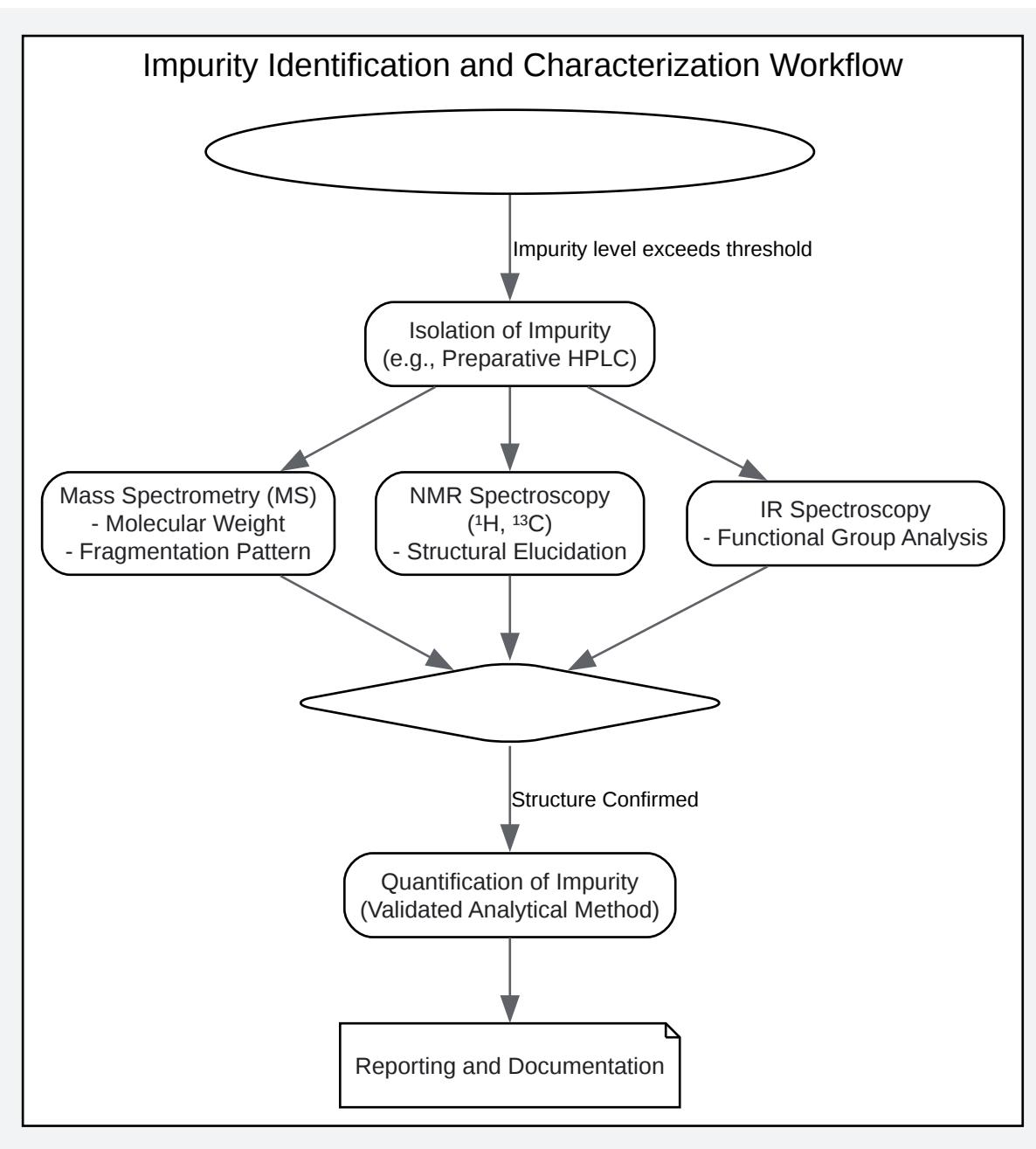
Experimental Protocols

The identification and quantification of Budesonide Impurity D are typically performed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The structural confirmation is achieved through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A general HPLC method for the analysis of Budesonide and its related substances, including Impurity D, can be outlined as follows. It is important to note that method parameters should be optimized and validated for specific laboratory conditions and instrumentation.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is commonly used.


- **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient profile will depend on the required separation.
- **Flow Rate:** Typically around 1.0 mL/min.
- **Detection Wavelength:** UV detection is usually performed at a wavelength where Budesonide and its impurities exhibit significant absorbance, often around 240-254 nm.
- **Injection Volume:** A standard injection volume of 10-20 μ L is common.
- **Sample Preparation:** Samples of the Budesonide drug substance or product are dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to a known concentration.

Spectroscopic Characterization

For the definitive identification and structural elucidation of Budesonide Impurity D, the following spectroscopic techniques are employed:

- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity. This data is crucial for confirming the elemental composition and identifying structural motifs.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a complete picture of the molecule's connectivity and stereochemistry.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for aldehydes, ketones, hydroxyl groups, and carbon-carbon double bonds can be confirmed.

The following diagram illustrates a general workflow for the identification and characterization of a pharmaceutical impurity like Budesonide Impurity D.

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Impurity Characterization

Synthesis and Formation

Budesonide Impurity D is a degradation product of Budesonide.^[4] Its formation can occur during the synthesis of Budesonide or upon storage under certain conditions. The aldehyde functionality at C-21 is a result of the oxidation of the primary alcohol at the same position in the Budesonide molecule. Understanding the pathways of impurity formation is essential for

developing control strategies in the manufacturing process and for defining appropriate storage conditions for the drug product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies related to Budesonide Impurity D. A thorough understanding of this and other impurities is fundamental to ensuring the quality, safety, and regulatory compliance of Budesonide-containing pharmaceutical products. The provided information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this important medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [waters.com](https://www.waters.com) [waters.com]
- 2. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 5. [synthinkchemicals.com](https://www.synthinkchemicals.com) [synthinkchemicals.com]
- 6. [nanobioletters.com](https://www.nanobioletters.com) [nanobioletters.com]
- 7. [scirp.org](https://www.scirp.org) [scirp.org]
- 8. [asianpubs.org](https://www.asianpubs.org) [asianpubs.org]
- To cite this document: BenchChem. [Budesonide Impurity D: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1146664#chemical-structure-of-budesonide-impurity-d\]](https://www.benchchem.com/product/b1146664#chemical-structure-of-budesonide-impurity-d)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com